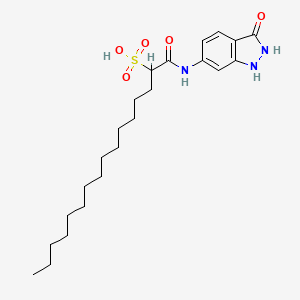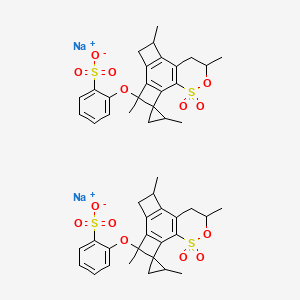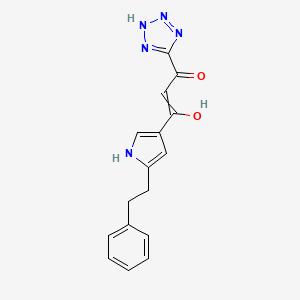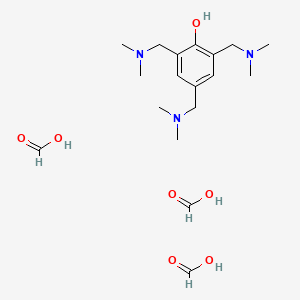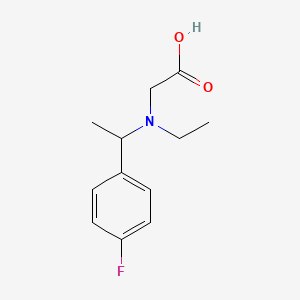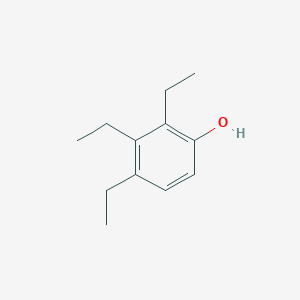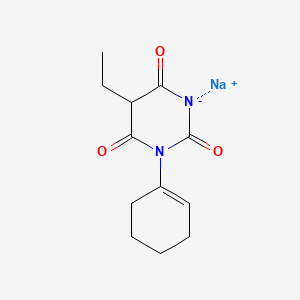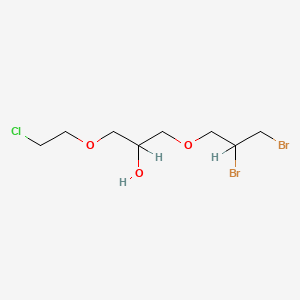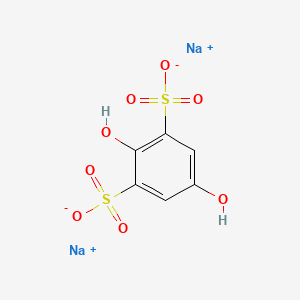
5-Methylpentacosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylpentacosane is a long-chain hydrocarbon with the molecular formula C26H54. It is a derivative of pentacosane, characterized by the presence of a methyl group at the fifth carbon position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpentacosane typically involves the alkylation of pentacosane. One common method is the Friedel-Crafts alkylation, where pentacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the direct alkylation of long-chain alkanes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 5-Methylpentacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
科学研究应用
5-Methylpentacosane has several applications in scientific research:
作用机制
The mechanism of action of 5-Methylpentacosane in biological systems involves its role as a pheromone or signaling molecule. In insects, it acts as a behavioral synergist, enhancing the effectiveness of other pheromones. The molecular targets include olfactory receptors, which detect the compound and trigger specific behavioral responses .
相似化合物的比较
Pentacosane: The parent compound without the methyl group.
7-Methyltricosane: Another methylated alkane with similar properties but a different carbon chain length.
5,11-Dimethylpentacosane: A related compound with two methyl groups, known for its role in insect communication.
Uniqueness: 5-Methylpentacosane is unique due to its specific methylation pattern, which influences its physical properties and biological activity. Its role as a pheromone component in certain insect species highlights its importance in ecological and behavioral studies .
属性
CAS 编号 |
22331-49-3 |
|---|---|
分子式 |
C26H54 |
分子量 |
366.7 g/mol |
IUPAC 名称 |
5-methylpentacosane |
InChI |
InChI=1S/C26H54/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-26(3)24-7-5-2/h26H,4-25H2,1-3H3 |
InChI 键 |
YEIGKGQALVCSKG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)

![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
